RMS3

Multidrug resistance Cancer chemotherapy P-gp inhibition

Researchers studying multidrug resistance (MDR) require consistent, high-purity P-gp inhibitors free from the batch-to-batch variability of natural products. RMS3 addresses this by being a fully synthetic analogue, ensuring reproducible identity and purity for reliable SAR and efficacy studies. - Differentiates from tetrandrine with enhanced direct anti-proliferative activity while maintaining P-gp inhibition and chemosensitization in P-gp-overexpressing CEM/ADR5000 leukemia cells. - Uniquely induces robust PARP cleavage, a definitive apoptosis marker, unlike close analogue RMS5, providing a clear mechanistic tool for caspase-dependent pathway studies. - Offers a practical advantage in liver cancer models with a comparable hepatotoxicity profile to tetrandrine, enabling lower working concentrations to reduce assay interference.

Molecular Formula C38H39F3N2O6
Molecular Weight 676.7 g/mol
Cat. No. B11934509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRMS3
Molecular FormulaC38H39F3N2O6
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(F)(F)F)OC
InChIInChI=1S/C38H39F3N2O6/c1-42-14-12-24-19-31(44-3)33-21-27(24)28(42)16-22-6-9-26(10-7-22)47-32-18-23(8-11-30(32)49-38(39,40)41)17-29-35-25(13-15-43(29)2)20-34(45-4)36(46-5)37(35)48-33/h6-11,18-21,28-29H,12-17H2,1-5H3/t28-,29+/m1/s1
InChIKeyGXYCRLYOVMMTJP-WDYNHAJCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RMS3: Tetrandrine Analogue P-gp Inhibitor


RMS3 (CAS: 2497686-66-3, C38H39F3N2O6, MW: 676.72) is a fully synthetic analogue of the bisbenzylisoquinoline alkaloid tetrandrine and functions as a potent P-glycoprotein (P-gp) inhibitor [1]. Unlike the natural product tetrandrine, which is isolated from Stephania tetrandra, RMS3 is obtained through total synthesis, ensuring batch-to-batch consistency in purity and molecular identity for reproducible research outcomes [1]. RMS3 exerts marked antiproliferative and cytotoxic effects on cancer cells and induces PARP cleavage, a well-established marker of apoptosis [1].

1 Synthetic tetrandrine analogue with defined batch consistency
2 P-gp inhibition study fit for drug-resistant cancer models
3 Cell-model endpoint review (antiproliferative, PARP cleavage)

RMS3 vs. Tetrandrine & RMS5: Key Differences


In-class substitution among tetrandrine analogues and P-gp inhibitors is not scientifically valid due to substantial differences in antiproliferative potency, mechanism of apoptosis induction, hepatotoxicity profile, and selectivity for P-gp over other transporters. RMS3 distinguishes itself from its parent compound tetrandrine by exhibiting enhanced direct anticancer effects while maintaining comparable P-gp inhibition and chemosensitization capacity [1]. Furthermore, RMS3 differs mechanistically from its close structural analogue RMS5: RMS3 induces apoptosis primarily through PARP cleavage, whereas RMS5 exerts its effects via modest downregulation of Bcl-XL and Mcl-1 [1]. Such differences have material implications for experimental design in cancer biology, multidrug resistance (MDR) reversal studies, and chemical probe validation.

! Antiproliferative potency may differ significantly from tetrandrine, impacting endpoint magnitude.
! Apoptosis mechanism diverges from RMS5 (PARP cleavage vs Bcl-XL modulation), altering pathway readouts.
! Hepatotoxicity profile comparable, but potency-adjusted dosing may shift assay interference profile.

RMS3 Differentiation Evidence


Enhanced Antiproliferative Activity vs. Tetrandrine

RMS3 demonstrates markedly enhanced antiproliferative activity compared to the parent compound tetrandrine in the drug-resistant leukemia cell line CEM/ADR5000, which overexpresses P-glycoprotein. While the reference compound tetrandrine showed minimal reduction in cell viability at 10 µM in this resistant line, RMS3 achieved pronounced antiproliferative effects under identical conditions [1].

Antiproliferative comparison
Head-to-head
Reported greater viability reduction in CEM/ADR5000 at 10 µM vs minimal effect of tetrandrine
Supports cell-model endpoint comparison
MTT assay; P-gp-overexpressing leukemia line
Multidrug resistance Cancer chemotherapy P-gp inhibition

P-gp Chemosensitization & Enhanced Direct Cytotoxicity

RMS3 retains the chemosensitization capacity of tetrandrine by inhibiting P-glycoprotein-mediated drug efflux, as demonstrated in calcein-AM accumulation assays, while simultaneously providing enhanced direct anticancer effects. The parent compound tetrandrine has been shown to reverse MDR by inhibiting P-gp and restoring intracellular accumulation of chemotherapeutics, and RMS3 maintains this critical chemosensitizing function [1].

Chemosensitization comparison
Head-to-head
Comparable P-gp inhibition to tetrandrine, with added direct cytotoxicity
Supports P-gp inhibition and cytotoxicity context
Calcein-AM assay; CEM/ADR5000 drug-resistant cells
Chemosensitization Drug efflux Multidrug resistance reversal

PARP Cleavage Apoptosis Distinct from RMS5

RMS3 and RMS5, both tetrandrine analogues, exhibit distinct mechanistic profiles in apoptosis induction. RMS3 causes cleavage of PARP, a well-characterized marker of caspase-dependent apoptosis, whereas RMS5 only slightly diminishes the expression of the anti-apoptotic Bcl-2 family proteins Bcl-XL and Mcl-1 [1]. This mechanistic divergence provides a clear experimental basis for selecting RMS3 when PARP-mediated apoptotic pathway interrogation is required.

Apoptosis mechanism
Head-to-head
RMS3 induces PARP cleavage; RMS5 slightly diminishes Bcl-XL/Mcl-1
Supports caspase-dependent apoptosis pathway study
Mechanistic divergence informs probe selection
Apoptosis mechanism PARP cleavage Bcl-2 family

Comparable Hepatotoxicity to Tetrandrine

Comprehensive in vitro hepatotoxicity assessment revealed that the toxicity profile of RMS3 is largely equal to that of tetrandrine [1]. Because RMS3 exhibits enhanced antiproliferative activity relative to tetrandrine, this comparable toxicity profile theoretically enables dose reduction to achieve the same biological effect, providing incentive for further in vivo investigations [1].

Hepatotoxicity comparison
Head-to-head
Toxicity profile largely equal to tetrandrine with higher antiproliferative potency
Supports potency-adjusted dose context
In vitro hepatocyte models; dose reduction may improve assay window
Hepatotoxicity Safety assessment Toxicology

RMS3 Research Applications


P-gp MDR Reversal with Direct Cytotoxicity

RMS3 is optimally deployed in studies requiring simultaneous P-gp inhibition and intrinsic cytotoxicity in drug-resistant cancer models. Because RMS3 maintains chemosensitization comparable to tetrandrine while exhibiting enhanced antiproliferative activity in P-gp-overexpressing CEM/ADR5000 leukemia cells, it serves as an effective single-agent tool for dissecting the relative contributions of efflux pump inhibition versus direct cytotoxicity to overall anti-tumor effects in MDR settings [1].

Caspase-Dependent Apoptosis via PARP Cleavage

When experimental objectives require interrogation of the caspase-dependent apoptotic pathway, RMS3 is the preferred tetrandrine analogue over RMS5. RMS3 induces robust PARP cleavage, a definitive marker of caspase activation and apoptosis, whereas RMS5 acts primarily through modest downregulation of anti-apoptotic Bcl-2 family proteins [1]. This mechanistic clarity is essential for studies employing PARP cleavage as a primary endpoint or for screening caspase inhibitors.

Improved Therapeutic Window in Hepatocellular Systems

For experiments in liver cancer cell lines or studies where hepatotoxicity is a confounding variable, RMS3 offers a practical advantage over tetrandrine. RMS3 demonstrates enhanced antiproliferative activity while maintaining a hepatotoxicity profile largely equal to tetrandrine [1]. This profile enables the use of lower RMS3 concentrations to achieve equivalent biological effects, reducing assay interference from compound-induced hepatotoxicity and improving the dynamic range of dose-response experiments.

Chemical Probe for P-gp SAR Studies

RMS3 is a fully synthetic analogue with a defined molecular structure (C38H39F3N2O6, MW 676.72) and established CAS registry number (2497686-66-3), making it suitable as a reference compound in structure-activity relationship (SAR) studies of P-gp inhibitors [1]. Its differentiation from RMS5 (MW 598.75) and tetrandrine (MW 622.75) in both potency and mechanism provides a defined SAR dataset for medicinal chemistry optimization programs targeting P-gp-mediated drug resistance.

Application
Selection Property
Validation Focus
P-gp inhibition and cytotoxicity study
P-gp inhibition plus cell viability endpoint
Antiproliferative assay in drug-resistant lines
Caspase-dependent apoptosis studies
PARP cleavage marker specificity
PARP cleavage readout in cancer cell lines
Hepatocellular system research
Comparable hepatotoxicity, potency-adjusted dosing
Dose-response profiling in liver cancer models
P-gp SAR reference compound
Defined synthetic structure, potency/mechanism differentiation
Structure-activity relationship mapping
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